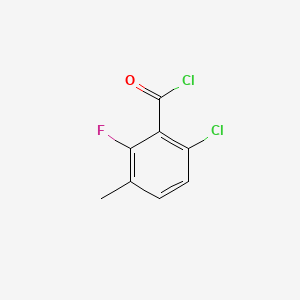

6-Chloro-2-fluoro-3-methylbenzoyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPJKCARLIKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378628 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-82-7, 261762-81-6 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, represents a key building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoyl chloride core, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The presence of these functional groups allows for precise manipulation and the introduction of this moiety into a wide array of molecular scaffolds, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for its safe handling, effective utilization in synthetic protocols, and thorough characterization. The information presented herein is a synthesis of available data and expert analysis, intended to facilitate innovation and ensure best practices in the laboratory.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 261762-81-6[1] |

| Molecular Formula | C₈H₅Cl₂FO[2][3] |

| Molecular Weight | 207.03 g/mol [2][3] |

| Canonical SMILES | CC1=C(C=CC(=C1F)Cl)C(=O)Cl |

| InChI Key | XJFKTIHKOKWAEF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow | [1] |

| Odor | Acrid | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | 247.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.396 g/cm³ (Predicted) | [3] |

| Flash Point | 103.2 °C (Predicted) | [3] |

| Refractive Index | 1.5265 (Predicted) | [3] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |

Expert Insights: The predicted high boiling point is consistent with a substituted aromatic compound of this molecular weight. The acrid odor is characteristic of acyl chlorides and is a result of their reaction with moisture in the air to produce hydrochloric acid. Due to its reactivity with water, all handling and reactions should be conducted under anhydrous conditions.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to coupling between the two aromatic protons and coupling to the fluorine atom.

-

Aromatic Protons (2H): Expected in the range of 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine, fluorine, and acyl chloride groups will shift these protons downfield.

-

Methyl Protons (3H): A singlet is expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Multiple signals are anticipated between 120-145 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon (CH₃): A signal is expected around 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1770-1810 cm⁻¹. This is a characteristic peak for acyl chlorides and is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester.[4]

-

C-Cl Stretch: Absorptions in the fingerprint region (below 800 cm⁻¹) can be attributed to the carbon-chlorine bonds.

-

C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be peaks at m/z corresponding to the different isotopic combinations. The relative intensities of these peaks will be indicative of the number of chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical from the acyl group to form a stable acylium ion. Further fragmentation of the aromatic ring can also occur. The presence of the halogen substituents will influence the fragmentation pattern.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), and a dropping funnel, place 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride dropwise to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the progress by TLC or the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under high vacuum to yield pure this compound.

Expert Insights: The choice of chlorinating agent can influence the reaction conditions and byproducts. Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which are easily removed. Oxalyl chloride is also highly effective and can be used at lower temperatures. It is imperative that all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the acyl chloride and the halogen substituents on the aromatic ring. This makes it a highly reactive intermediate for nucleophilic acyl substitution reactions.

Hydrolysis

This compound reacts readily, often vigorously, with water to form 6-chloro-2-fluoro-3-methylbenzoic acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous handling conditions.

Esterification

Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct affords the corresponding esters. This is a highly efficient method for ester synthesis.

Amidation

This compound reacts with primary and secondary amines to form amides. Similar to esterification, a base is required to neutralize the generated HCl. This reaction is fundamental in the synthesis of many biologically active molecules.

Reaction Scheme:

Caption: Key reactions of this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[1] Storage under an inert atmosphere is recommended to prevent degradation.

-

Spills: In the event of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in the development of new pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. This guide provides a foundational framework for scientists and professionals working with this compound, enabling them to harness its synthetic potential while adhering to the highest standards of laboratory safety.

References

-

PrepChem. Synthesis of 6-chloro-2-fluorobenzyl chloride. Available at: [Link]

-

ResearchGate. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. Available at: [Link]

-

R&D Chemicals. This compound. Available at: [Link]

- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

PubChem. 3-Methylbenzoyl chloride. Available at: [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Available at: [Link]

-

NIST WebBook. Benzoyl chloride. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Available at: [Link]

-

Organic Syntheses. chloroacetamide. Available at: [Link]

-

PubChem. 3-Chlorosulfonyl-2-fluoro-6-methylbenzoyl chloride. Available at: [Link]

-

DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOİL KLORÜR)2Ni(CN)4 KOMPLEKSLERİNİN (M = Co, Ni ve Cd) FT-IR SPEKTROSKOPİK İNCELENMESİ. Available at: [Link]

- Google Patents. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. Available at: [Link]

-

NIST WebBook. Benzoyl chloride, 3-methyl-. Available at: [Link]

-

NIST WebBook. Benzoyl chloride, 3-methyl-. Available at: [Link]

-

SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SpectraBase. Benzoylchloride - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

- Google Patents. WO2017013683A1 - Process for the preparation of fluoroacrylic acid esters.

- Google Patents. Esterification of mono:chloro:acetic acid with lower alcohol.

- Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

-

Cheméo. Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). Available at: [Link]

-

MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Available at: [Link]

-

Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride (CAS No: 261762-81-6) is a substituted aromatic acyl chloride, a class of compounds that serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack for the formation of esters, amides, and other derivatives. The presence of chloro, fluoro, and methyl substituents on the aromatic ring modulates its electronic properties and steric profile, influencing reaction kinetics and product specificity.[1] Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed framework for the spectroscopic analysis of this compound, outlining the theoretical underpinnings, predictive data, and validated experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

The unambiguous identification of this compound hinges on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of characterization.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For an acyl chloride, the most prominent feature is the carbonyl (C=O) stretch, which appears at a characteristically high wavenumber due to the electron-withdrawing effect of the adjacent chlorine atom.

Predicted IR Absorption Data

The following table summarizes the expected vibrational frequencies for the primary functional groups present in the target molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |

| C=C (Aromatic) | Stretch | 1550 - 1600 | Medium-Strong |

| C-Cl (Acyl) | Stretch | 850 - 950 | Strong |

| C-F (Aryl) | Stretch | 1200 - 1300 | Strong |

| C-Cl (Aryl) | Stretch | 1000 - 1100 | Medium |

| C-H (Aromatic) | Stretch | ~3050 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium-Weak |

Data derived from characteristic IR absorption frequencies for similar functional groups.[1][3]

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and a background spectrum has been collected.[3]

-

Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram with a Fourier transform to generate the final IR spectrum. Label significant peaks corresponding to the key functional groups.

Caption: Workflow for IR spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). The key diagnostic signals will be the two aromatic protons and the three protons of the methyl group. The fluorine atom at position 2 will cause a characteristic splitting of the signal for the proton at position 4.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon is typically found far downfield. The aromatic carbons will appear in the 120-150 ppm range, with their exact shifts influenced by the attached substituents. A crucial diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Predicted NMR Spectral Data

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | -CH₃ | 2.3 - 2.5 | Singlet (s) | |

| Ar-H (at C4) | 7.2 - 7.5 | Doublet of doublets (dd) | Coupled to H at C5 and F at C2 | |

| Ar-H (at C5) | 7.0 - 7.3 | Doublet (d) | Coupled to H at C4 | |

| ¹³C | -C H₃ | 15 - 20 | Quartet (q) in ¹H-coupled | Singlet in broadband decoupled |

| C -COCl | 130 - 135 | Singlet (s) | ||

| C -F | 160 - 165 | Doublet (d, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling | |

| C -CH₃ | 135 - 140 | Doublet (d, ³JCF ≈ 3-5 Hz) | Smaller three-bond C-F coupling | |

| C -Cl | 138 - 142 | Singlet (s) | ||

| Aromatic CH | 125 - 135 | Doublets due to C-F coupling | ||

| C =O | ~168 | Singlet (s) | Characteristic acyl chloride shift[3] |

Chemical shifts are predicted based on analogous structures and standard substituent effects. Spectra are typically referenced to TMS in CDCl₃.[4][5]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is usually required to achieve adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and identify peak multiplicities.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₈H₅Cl₂FO, giving a monoisotopic mass of approximately 205.97 Da.[6] A key feature will be the isotopic cluster for the molecular ion peak resulting from the two chlorine atoms. The expected ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause predictable fragmentation.

-

Loss of Cl radical: A prominent peak corresponding to the [M-Cl]⁺ fragment (the benzoyl cation) is expected. This fragment will still contain one chlorine atom, so it will exhibit an [M-Cl]⁺ to [M-Cl+2]⁺ ratio of approximately 3:1.

-

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form a substituted phenyl cation is also a common pathway for benzoyl derivatives.[7]

-

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, typically an Electron Ionization (EI) source operating at 70 eV.[3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust system for its unequivocal identification and quality assessment. IR spectroscopy confirms the presence of the critical acyl chloride functional group. High-field ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the substitution pattern on the aromatic ring, with C-F and H-F coupling serving as powerful diagnostic tools. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns and characteristic isotopic clusters. The integration of these techniques, guided by the protocols and predictive data outlined in this guide, ensures the high level of confidence required by researchers and drug development professionals.

References

- BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.

- BenchChem. (n.d.). 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride | 2415751-52-7.

- BenchChem. (n.d.). A Spectroscopic Investigation of Benzoylation Products: A Comparative Guide.

- Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET.

- Martinez, S. S., et al. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-CHLORO-2-FLUORO-6-(TRIFLUOROMETHYL)BENZOYL CHLORIDE(186517-45-3)FT-IR.

- PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride.

- PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride.

- ChemicalBook. (n.d.). 261762-82-7(2-CHLORO-6-FLUORO-3-METHYLBENZOYL CHLORIDE) Product Description.

- Apollo Scientific. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride.

- PubChem. (n.d.). 3-Chlorosulfonyl-2-fluoro-6-methylbenzoyl chloride.

- LabSolu. (n.d.). 6-Chloro-2-fluoro-3-methylbenzyl bromide.

- R&D Chemicals. (n.d.). This compound.

- Guidechem. (n.d.). 261762-81-6 CLORURO DE 6-CLORO-2-FLUORO-3-METILBENZOILO.

- PubChem. (n.d.). 3-Methylbenzoyl chloride.

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzoyl chloride, 3-methyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

- Google Patents. (n.d.). CN101774908A - Method for producing m-chlorobenzoyl chloride.

- Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE.

- ChemicalBook. (n.d.). 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum.

- NIST. (n.d.). Benzoyl chloride, 3-methyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzoyl chloride, 3-methyl-. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Fluorobenzyl chloride(456-42-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum.

- ChemicalBook. (n.d.). 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101774908A - Method for producing m-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum [chemicalbook.com]

- 6. rdchemicals.com [rdchemicals.com]

- 7. Benzoyl chloride, 3-methyl- [webbook.nist.gov]

13C NMR Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methylbenzoyl chloride: From Prediction to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a highly functionalized aromatic compound, representing a class of reactive chemical intermediates vital in pharmaceutical and agrochemical synthesis. Due to its reactivity, particularly the acyl chloride moiety's sensitivity to hydrolysis, rapid and unambiguous structural verification and purity assessment are paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a powerful, non-destructive method for this purpose. This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive walkthrough of the ¹³C NMR analysis of this molecule. We will delve into a first-principles prediction of the ¹³C NMR spectrum, detailing the expected chemical shifts and carbon-fluorine (C-F) coupling constants based on established substituent effects. This theoretical framework is followed by a field-proven, step-by-step experimental protocol for acquiring high-quality spectral data. The guide aims to equip researchers with the expertise to not only acquire but also confidently interpret the ¹³C NMR spectrum of this and structurally related compounds, ensuring scientific integrity in their synthetic workflows.

Theoretical Framework: Understanding Substituent Effects in a Complex Aromatic System

The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each of its nine unique carbon atoms. The chemical shift (δ) of each carbon is influenced by the interplay of inductive and resonance effects from five distinct functional groups: the benzoyl chloride group (-COCl), a fluorine atom, a chlorine atom, a methyl group (-CH₃), and the aromatic ring itself.

-

The Carbonyl Carbon (-COCl): The carbon of the acyl chloride is highly deshielded due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. It typically resonates in the 160-180 ppm region[1]. For benzoyl chloride, the signal appears around 168 ppm, which serves as our baseline[2][3][4].

-

Aromatic Carbons (C1-C6): The chemical shifts of the six aromatic carbons are modulated from the baseline value of benzene (128.5 ppm) by the various substituents. These substituent-induced chemical shifts (SCS) are approximately additive and depend on the substituent's electronic properties and its position (ipso, ortho, meta, para) relative to the carbon [5][6][7][8].

-

Fluorine (at C2): As the most electronegative element, fluorine exerts a strong inductive withdrawal effect, but also a significant resonance donation effect. This leads to a large downfield shift for the directly attached carbon (ipso, C2) and influences the other ring carbons.

-

Chlorine (at C6): Chlorine is also strongly electronegative, causing a deshielding (downfield) effect on the ipso-carbon (C6)[9].

-

Methyl Group (at C3): The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) at the ortho and para positions relative to it.

-

Benzoyl Chloride Group (at C1): This group is electron-withdrawing and deshields the ipso-carbon (C1) and the carbons ortho and para to it.

-

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A critical feature of the spectrum will be the splitting of carbon signals due to spin-spin coupling with the ¹⁹F nucleus (spin I = ½). This coupling occurs through bonds and its magnitude (J-coupling constant) decreases with the number of bonds separating the carbon and fluorine atoms[10][11].

-

¹JCF: A very large one-bond coupling will be observed for C2.

-

²JCF: A significant two-bond coupling will affect C1 and C3.

-

³JCF: A smaller three-bond coupling will affect C4 and C6.

-

⁴JCF: A very small four-bond coupling may be observable for C5.

-

Predicted ¹³C NMR Spectrum

Based on the additive substituent effects and known C-F coupling constants, we can predict the ¹³C NMR spectrum. This predictive analysis is a cornerstone of experimental design, allowing for confident peak assignment upon data acquisition.

| Carbon Atom | Predicted δ (ppm) Range | Predicted Multiplicity (from ¹⁹F) | Expected J_CF (Hz) | Rationale for Prediction |

| C=O | 165 - 169 | Doublet | ³JCF ≈ 3 - 6 Hz | Baseline of benzoyl chloride (~168 ppm), slightly shifted by ring substituents. Exhibits three-bond coupling to fluorine. |

| C1 | 133 - 137 | Doublet | ²JCF ≈ 20 - 30 Hz | Ipso-carbon to the -COCl group, deshielded. Two-bond coupling to fluorine. |

| C2 | 158 - 163 | Doublet | ¹JCF ≈ 245 - 260 Hz | Ipso-carbon to fluorine, strongly deshielded. Exhibits very large one-bond C-F coupling[12]. |

| C3 | 125 - 130 | Doublet | ²JCF ≈ 18 - 25 Hz | Ipso-carbon to the methyl group. Influenced by adjacent F and exhibits two-bond C-F coupling. |

| C4 | 135 - 140 | Doublet | ³JCF ≈ 7 - 10 Hz | Deshielded by the para -COCl group. Exhibits three-bond coupling to fluorine. |

| C5 | 124 - 128 | Doublet | ⁴JCF ≈ 1 - 4 Hz | Least affected by direct substituent effects. Exhibits small four-bond coupling to fluorine. |

| C6 | 130 - 135 | Doublet | ³JCF ≈ 5 - 8 Hz | Ipso-carbon to chlorine, deshielded. Exhibits three-bond coupling to fluorine. |

| -CH₃ | 15 - 20 | Doublet | ³JCF ≈ 3 - 5 Hz | Typical range for an aromatic methyl group. Exhibits three-bond coupling to fluorine. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The reactive nature of this compound necessitates a carefully planned experimental approach to ensure both data quality and sample integrity.

Sample Preparation

Causality: Acyl chlorides readily react with protic solvents (water, alcohols). Therefore, an anhydrous, aprotic deuterated solvent is mandatory. The choice of solvent can slightly alter chemical shifts, but consistency is key for comparative analysis.

-

Safety First: Handle this compound in a fume hood. It is corrosive and a lachrymator. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Solvent Selection: Use a high-purity, anhydrous deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice, but be aware that it can generate trace amounts of DCl, which could potentially react with the sample over time[13].

-

Concentration: Weigh approximately 50 mg of the compound directly into a clean, dry vial[14]. Dissolve the sample in 0.6 - 0.7 mL of the chosen deuterated solvent[13][15]. A higher concentration ensures a good signal-to-noise ratio in a shorter acquisition time[16].

-

Transfer and Filtration: Using a clean glass Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool placed in the pipette[15][16].

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture ingress.

NMR Instrument Parameters

Causality: The chosen parameters are a balance between sensitivity, resolution, and experimental time. The relaxation delay (d1) is particularly important for ensuring that quaternary carbons (like C1, C2, C3, and C6) fully relax between scans, providing more reliable signal intensities.

-

Spectrometer: 400 MHz or higher field spectrometer.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2.0 - 5.0 seconds.

-

Pulse Width (p1): A 30° pulse angle is used to reduce the necessary relaxation delay compared to a 90° pulse, shortening the overall experiment time.

-

Number of Scans (NS): 256 to 1024 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the acquired ¹³C NMR spectrum, validating the structure of this compound.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of applying fundamental spectroscopic principles to solve practical challenges in chemical synthesis. By combining a predictive understanding of substituent effects and C-F coupling with a robust experimental protocol, researchers can achieve unambiguous structural confirmation. The distinct chemical shift of the carbonyl carbon, coupled with the unique pattern of six doublet signals in the aromatic region and a further doublet for the methyl carbon, provides a definitive spectral fingerprint. This guide serves as a template for the rigorous characterization of complex, reactive intermediates, reinforcing the role of NMR spectroscopy as an indispensable tool for ensuring quality and integrity in research and development.

References

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. [Link]

-

Spectroscopic Analysis: Acyl Chlorides. University of Calgary. [Link]

-

Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Journal of Chemical Sciences. [Link] -

Multinuclear NMR. Chemistry LibreTexts. [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between the three isomers of dichlorobenzene?. Pearson. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

The carbon-13 chemical shift of acyl chlorides vs ketones. Chemistry Stack Exchange. [Link]

-

NMR sample preparation. InfoSheet. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

13C NMR Chemical Shifts of Compounds 18, 20. ResearchGate. [Link]

-

Sample Preparation. Michigan State University, Max T. Rogers NMR Facility. [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Carbon-fluorine spin coupling constants. Reddit. [Link]

-

Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Sample Preparation. University of Missouri–St. Louis. [Link]

-

Benzoylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

How to make an NMR sample. University of Ottawa. [Link]

-

The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. PubMed. [Link]

-

13C NMR Chemical Shift Table. PDF Document. [Link]

-

Acetylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. PDF Document. [Link]

-

Benzylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Benzoylchloride - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 6-Chloro-2-fluoro-3-methylbenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of ion formation, offering field-proven insights into the interpretation of mass spectra for this and structurally related compounds.

Introduction: The Significance of Structural Elucidation

This compound is a substituted aromatic acyl chloride, a class of compounds frequently utilized as reactive intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural confirmation of these intermediates is paramount to ensure the integrity of the final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns. Understanding these patterns is critical for unambiguous compound identification, impurity profiling, and reaction monitoring.

This guide will focus primarily on electron ionization (EI), a common and highly informative ionization technique for compounds of this nature, while also considering principles applicable to softer ionization methods.

Isotopic Signature: The Halogen Fingerprint

A key diagnostic feature in the mass spectrum of this compound will be the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the peak at two mass units higher than the monoisotopic peak (M) has an intensity of about one-third of the M peak.[1][3] This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecular ion and its fragments.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙). The subsequent fragmentation of this radical cation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The fragmentation cascade is expected to be initiated by cleavages at the reactive acyl chloride moiety and influenced by the substituents on the aromatic ring.

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The most facile fragmentation is the cleavage of the C-Cl bond from the acyl group, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for acyl chlorides.

-

Loss of CO: The resulting substituted benzoyl cation can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation.[4]

-

Halogen Loss from the Aromatic Ring: Cleavage of the C-Cl or C-F bond from the aromatic ring can also occur, though typically requires more energy than the initial alpha-cleavage of the acyl chloride.

-

Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (·CH₃).

Below is a detailed, step-by-step breakdown of the major predicted fragmentation events.

Formation of the Substituted Benzoyl Cation

The initial and most prominent fragmentation is expected to be the loss of the chlorine radical from the benzoyl chloride group. This alpha-cleavage results in the formation of the highly resonance-stabilized 6-chloro-2-fluoro-3-methylbenzoyl cation.

-

Molecular Ion (M⁺˙): C₈H₅Cl₂FO⁺˙

-

Fragmentation: Loss of ·Cl from the acyl group.

-

Resulting Ion: 6-chloro-2-fluoro-3-methylbenzoyl cation (C₈H₅ClFO⁺)

Formation of the Substituted Phenyl Cation

Following the formation of the acylium ion, a subsequent loss of a neutral carbon monoxide molecule is anticipated. This is a very common fragmentation pathway for benzoyl derivatives.[4]

-

Precursor Ion: 6-chloro-2-fluoro-3-methylbenzoyl cation (C₈H₅ClFO⁺)

-

Fragmentation: Loss of CO.

-

Resulting Ion: 6-chloro-2-fluoro-3-methylphenyl cation (C₇H₅ClF⁺)

Secondary Fragmentation Pathways

Further fragmentation can occur from the substituted phenyl cation or through alternative pathways from the molecular ion.

-

Loss of Chlorine from the Ring: The 6-chloro-2-fluoro-3-methylphenyl cation can lose a chlorine atom.

-

Loss of Fluorine from the Ring: The loss of a fluorine atom from the aromatic ring is also possible.

-

Loss of Methyl Group: The molecular ion or subsequent fragments could lose a methyl radical.

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted Key Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

| Proposed Structure | Formula | m/z (monoisotopic) | Notes |

| Molecular Ion | C₈H₅³⁵Cl₂FO⁺˙ | 206 | Will exhibit an M+2 peak at m/z 208 due to the presence of two chlorine atoms. |

| [M - Cl]⁺ | C₈H₅³⁵ClFO⁺ | 171 | Formation of the stable acylium ion. Will show an M+2 peak at m/z 173. |

| [M - Cl - CO]⁺ | C₇H₅³⁵ClF⁺ | 143 | Loss of carbon monoxide from the acylium ion. Will show an M+2 peak at m/z 145. |

| [M - COCl]⁺ | C₇H₅³⁵ClF⁺ | 143 | Direct loss of the COCl radical from the molecular ion. |

Experimental Protocol: A Self-Validating System

To acquire a high-quality mass spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Purity Assessment: Prior to analysis, confirm the purity of the this compound sample using a complementary technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solution Preparation: Prepare a dilute solution of the analyte in a volatile, inert solvent such as dichloromethane or acetonitrile. A typical concentration for direct infusion analysis is in the range of 1-10 µg/mL.

-

Moisture Exclusion: Due to the reactivity of the acyl chloride moiety with water, ensure all solvents and glassware are dry to prevent hydrolysis to the corresponding carboxylic acid.

Mass Spectrometry Analysis (GC-MS with EI)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

-

GC Separation:

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode depending on the concentration.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will ensure good separation from any impurities or solvent.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV to induce reproducible fragmentation.

-

Ion Source Temperature: Typically 230 °C.

-

Mass Range: Scan a wide mass range (e.g., m/z 40-300) to capture the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

-

Data Analysis and Interpretation

-

Identify the Molecular Ion: Locate the molecular ion peak cluster, confirming its m/z value and the characteristic isotopic pattern for two chlorine atoms.

-

Analyze Fragmentation Patterns: Identify the major fragment ions and propose their structures based on the predicted pathways outlined in this guide.

-

Library Matching: Compare the acquired spectrum against a spectral library (e.g., NIST) for potential matches, but be aware that the spectrum for this specific compound may not be present. The interpretation should primarily rely on the principles of fragmentation.

Trustworthiness and Validation

The protocols and interpretations presented in this guide are grounded in well-established principles of mass spectrometry and the known fragmentation behavior of aromatic and halogenated compounds.[5][6] The self-validating nature of the experimental design, including purity checks and the use of standardized EI conditions, ensures the generation of reliable and interpretable data. The characteristic isotopic patterns of chlorine provide an internal validation of the elemental composition of the observed ions.[1]

References

- Mc Lafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Moss, R. A., Ma, Y., & Sauers, R. R. (2002). A duality of mechanisms for the fragmentation of substituted benzyloxychlorocarbenes. Journal of the American Chemical Society, 124(47), 13968–13969. [Link]

-

NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

- Ballantine, J. A., & Fenwick, R. G. (1970). Proximity Effects in Mass Spectra of Benzanilides. Organic Mass Spectrometry, 3(11), 1481-1491.

- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966-1973.

-

NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

- Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry. CRC press.

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

ResearchGate. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Retrieved from [Link]

-

YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoyl chloride core, imparts specific reactivity and properties that are leveraged in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and key applications in medicinal chemistry, with a focus on its role in the creation of stearoyl-CoA desaturase (SCD1) inhibitors.

Introduction

Substituted benzoyl chlorides are a cornerstone of modern organic synthesis, valued for their high reactivity as acylating agents. The incorporation of halogen atoms and alkyl groups onto the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the biological activity of its derivatives. This compound (CAS No. 261762-81-6) has emerged as a significant intermediate, particularly in the field of drug discovery. The presence of a fluorine atom at the ortho position and a chlorine atom at the para position to the methyl group creates a unique electronic environment that is instrumental in its applications. This guide will delve into the essential technical details of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 261762-81-6 | [1] |

| Molecular Formula | C₈H₅Cl₂FO | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 247.1 °C at 760 mmHg | [1] |

| Density | 1.396 g/cm³ | [1] |

| Flash Point | 103.2 °C | [1] |

| Refractive Index | 1.5265 | [1] |

Safety Profile:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and will react with water, likely to produce hydrochloric acid.[2] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of fire, dry sand, carbon dioxide, or powder extinguishers are recommended; water or foam should not be used.[2]

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. This transformation is a standard procedure in organic chemistry, often employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route, based on established chemical transformations for similar molecules, is outlined below. The synthesis of the precursor carboxylic acid is a key initial step.

Figure 1: A proposed multi-step synthesis pathway for this compound.

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

Materials:

-

6-Chloro-2-fluoro-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 6-chloro-2-fluoro-3-methylbenzoic acid in the anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature with stirring. The addition may be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Spectroscopic Analysis

The structural elucidation and purity assessment of this compound are performed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for this compound would include:

-

C=O stretch (acyl chloride): A strong absorption band is expected in the region of 1750-1815 cm⁻¹. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring may shift this peak to a higher wavenumber.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

C-F stretch: A strong band typically observed in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands around 2850-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms. Expected signals would include:

-

A singlet for the methyl (CH₃) protons.

-

Aromatic protons, which would appear as multiplets, with their chemical shifts and coupling patterns influenced by the chlorine, fluorine, and methyl substituents.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride would appear significantly downfield (typically in the range of 160-180 ppm). The aromatic carbons would have their chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern.[3]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is an excellent leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile.

Figure 2: General mechanism of nucleophilic acyl substitution on this compound.

Common nucleophiles that react with this compound include:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to form the corresponding carboxylic acid (hydrolysis).

-

Carboxylates: to form acid anhydrides.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of bioactive molecules.

Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitors

A notable application is in the development of inhibitors for stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that plays a crucial role in lipid metabolism, and its inhibition has been identified as a potential therapeutic strategy for treating metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Patents have disclosed the use of the precursor, 2-chloro-6-fluoro-3-methylbenzoic acid, in the synthesis of potent SCD1 inhibitors.[4] The benzoyl chloride derivative is a reactive intermediate that allows for the facile introduction of the 6-chloro-2-fluoro-3-methylbenzoyl moiety into the target inhibitor scaffold, often through the formation of an amide bond.

Figure 3: Schematic representation of the use of this compound in the synthesis of SCD1 inhibitors.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, with significant applications in the development of pharmaceutical agents. Its synthesis, while requiring careful handling of moisture-sensitive and corrosive materials, follows established organic chemistry principles. The unique substitution pattern of this molecule provides a handle for chemists to introduce specific structural motifs that can lead to enhanced biological activity, as exemplified by its use in the synthesis of SCD1 inhibitors. A thorough understanding of its properties, reactivity, and handling procedures is essential for its successful application in research and development.

References

- Google Patents. (2008). United States Patent.

- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Fluoropharm. (n.d.). 261762-81-6 | this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. Retrieved from [Link]

-

AccelaChem. (n.d.). 261762-78-1,6'-Chloro-2'-fluoro-3'-methylacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Retrieved from [Link]

- Google Patents. (1997). 5942387 - Hollinshead.

-

Eureka | Patsnap. (n.d.). Benzotrichloride patented technology retrieval search results. Retrieved from [Link]

- Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

- Google Patents. (1983). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

Stenutz. (n.d.). 4-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

CAS Common Chemistry. (n.d.). 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Chloro-2-fluoro-3-methylbenzoyl chloride is a polysubstituted aromatic acyl chloride, a class of compounds serving as pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of chloro, fluoro, and methyl groups on the benzoyl ring, combined with the highly reactive acyl chloride moiety, creates a molecule with a nuanced and predictable reactivity profile. This guide provides an in-depth analysis of these characteristics, offering a predictive framework for its synthetic transformations. We will dissect the electronic and steric influences of the substituents, forecast the compound's behavior in key reaction classes, and provide actionable, validated protocols for its derivatization.

Molecular Structure and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its chemical behavior and ensuring its safe handling.

Molecular Overview

The molecule's structure is defined by a central benzene ring functionalized with a reactive benzoyl chloride group. The ring is further substituted with three distinct groups: a chloro group at position 6, a fluoro group at position 2, and a methyl group at position 3. The ortho-disubstitution (fluoro and chloro groups flanking the acyl chloride) is a critical feature governing its reactivity.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C_acyl [label="C", pos="0,2.6!"]; O_acyl [label="O", pos="-0.8,3.3!"]; Cl_acyl [label="Cl", pos="1.2,3.3!"]; F2 [label="F", pos="-2.08,1.2!"]; C_methyl [label="CH₃", pos="-2.08,-1.2!"]; Cl6 [label="Cl", pos="2.08,1.2!"];

// Define edges for bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_acyl; C_acyl -- O_acyl [style=double]; C_acyl -- Cl_acyl; C2 -- F2; C3 -- C_methyl; C6 -- Cl6;

// Benzene ring circle (approximated with invisible nodes and edges) center [shape=point, style=invis, pos="0,0!"]; p1 [shape=point, style=invis, pos="0,0.7!"]; p2 [shape=point, style=invis, pos="0.6,0.35!"]; p3 [shape=point, style=invis, pos="0.6,-0.35!"]; p4 [shape=point, style=invis, pos="0,-0.7!"]; p5 [shape=point, style=invis, pos="-0.6,-0.35!"]; p6 [shape=point, style=invis, pos="-0.6,0.35!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [style=solid, penwidth=1]; }

Caption: Structure of this compound.

Physicochemical Data Summary

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value / Observation | Source / Justification |

| Molecular Formula | C₈H₅Cl₂FO | PubChem[1] |

| Molecular Weight | 223.03 g/mol | Calculated from formula |

| Appearance | Likely a solid or high-boiling liquid | Typical for benzoyl chlorides of this molecular weight |

| Reactivity | Reacts violently with water and nucleophiles | Characteristic of acyl chlorides[2][3][4] |

| Solubility | Soluble in anhydrous aprotic organic solvents (DCM, THF, Toluene) | Standard for reactive acyl halides |

| CAS Number | 261762-82-7 | ChemicalBook[5] |

Predicted Reactivity Profile

The synthetic utility of this compound is dictated by the interplay between the electrophilic acyl chloride and the substituted aromatic ring.

The Acyl Chloride Moiety: The Primary Hub of Reactivity

The acyl chloride group is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as a building block.

2.1.1 Mechanism: Nucleophilic Acyl Substitution The primary reaction pathway is the nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate.[6][7][8] The reaction is typically rapid and exothermic.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or carboxylate) attacks the electrophilic carbonyl carbon.[6][7]

-

Tetrahedral Intermediate Formation: The carbonyl π-bond breaks, forming a transient tetrahedral alkoxide intermediate.[6][8]

-

Elimination of Leaving Group: The carbonyl bond reforms, expelling the chloride ion, which is an excellent leaving group.[8]

// Reactants sub [label=<

R | C=O | Cl

];

Nu [label="Nu:⁻"];

// Transition State 1 (Tetrahedral Intermediate) ts1 [label=<

R | ⁻O–C–Cl | Nu Tetrahedral Intermediate

];

// Products prod [label=<

R | C=O | Nu

];

Cl_ion [label="Cl⁻"];

// Arrows {rank=same; sub; Nu;} {rank=same; prod; Cl_ion;}

sub -> ts1 [label="1. Attack"]; Nu -> sub [dir=none]; ts1 -> prod [label="2. Elimination"]; prod -> Cl_ion [dir=none]; }

Caption: General mechanism for nucleophilic acyl substitution.

2.1.2 Influence of Ring Substituents on Electrophilicity The reactivity of the acyl chloride is modulated by the electronic effects of the ring substituents.[9][10][11]

-

Electron-Withdrawing Groups (EWG): The chloro and fluoro substituents are strongly electronegative and withdraw electron density from the ring via the inductive effect.[12][13] This withdrawal is transmitted to the carbonyl carbon, increasing its electrophilicity and thus enhancing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.

-

Electron-Donating Groups (EDG): The methyl group is weakly electron-donating through hyperconjugation, which slightly counteracts the effect of the halogens. However, the powerful inductive withdrawal from the two halogens is the dominant electronic factor.

-

Steric Hindrance: The presence of substituents at both ortho positions (2-fluoro and 6-chloro) creates significant steric hindrance around the carbonyl center.[14] This can slow the rate of reaction, particularly with bulky nucleophiles. For many common nucleophiles, however, this effect is often well-tolerated.[14]

2.1.3 Common Transformations: A Predictive Overview

| Reaction Type | Predicted Outcome | Rationale |

| Amidation | Highly favorable.[6][15] | Amines are excellent nucleophiles. The reaction is typically fast and high-yielding, often requiring a base to neutralize the HCl byproduct.[6] |

| Esterification | Highly favorable. | Alcohols, especially in the presence of a non-nucleophilic base (e.g., pyridine), will readily form esters.[16] |

| Hydrolysis | Rapid and violent. | The compound will react vigorously with water or moisture to form the corresponding carboxylic acid and HCl gas.[2][4] Strict anhydrous conditions are mandatory for storage and handling. |

| Friedel-Crafts Acylation | Favorable, but requires careful substrate choice.[17][18] | The acyl chloride can acylate electron-rich aromatic rings. However, the steric bulk from the ortho substituents may hinder the approach to the Lewis acid catalyst and the aromatic substrate, potentially requiring harsher conditions or resulting in lower yields compared to less hindered acyl chlorides.[19][20] |

The Aromatic Ring: A Deactivated and Sterically Shielded Core

Reactions involving the aromatic ring itself are predicted to be significantly more challenging than those at the acyl chloride center.

2.2.1 Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic ring is predicted to be extremely difficult.

-

Deactivation: The acyl chloride group is a powerful deactivating group due to its electron-withdrawing nature.[21] Combined with the strong inductive withdrawal from the two halogens, the ring is rendered highly electron-poor and thus unreactive towards electrophiles.[10][11][13]

-

Directing Effects: If a reaction were forced, the directing effects would be complex. Halogens are ortho, para-directors, while the methyl group is also an ortho, para-director and the acyl chloride is a meta-director.[21] However, the overall deactivation makes this a synthetically unviable pathway.

2.2.2 Nucleophilic Aromatic Substitution (SNAAr) SNAAr is a potential, though challenging, reaction pathway. For SNAAr to occur, the ring must be highly electron-deficient and possess a good leaving group. In this molecule, the chloro and fluoro atoms are potential leaving groups. The presence of the strongly electron-withdrawing acyl chloride group activates the ring towards nucleophilic attack. The most likely position for attack would be at C-2 or C-6, displacing the fluoro or chloro group, respectively. Fluorine is generally a better leaving group in SNAAr than chlorine, suggesting the C-2 position is a plausible, albeit challenging, reaction site for potent nucleophiles under forcing conditions.

Experimental Protocols & Methodologies

All operations involving this compound must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon), as it reacts with atmospheric moisture.[2][22] Appropriate personal protective equipment (PPE), including butyl-rubber gloves, safety goggles, a face shield, and a flame-retardant lab coat, is mandatory.[2][3][23]

// Nodes prep [label="Preparation\n(Inert Atmosphere, Dry Glassware)"]; reagents [label="Charge Reactor with Substrate\n(e.g., Amine) & Anhydrous Solvent"]; cool [label="Cool to 0 °C"]; add [label="Slowly Add Acyl Chloride\n(Dropwise, via Syringe)"]; react [label="Reaction\n(Stir at 0 °C to RT)"]; quench [label="Aqueous Quench\n(e.g., Water or sat. NH4Cl)"]; extract [label="Extraction\n(e.g., DCM or EtOAc)"]; dry [label="Dry Organic Layer\n(e.g., Na2SO4 or MgSO4)"]; purify [label="Purification\n(e.g., Column Chromatography or Recrystallization)"];

// Edges prep -> reagents; reagents -> cool; cool -> add; add -> react; react -> quench; quench -> extract; extract -> dry; dry -> purify; }

Caption: General experimental workflow for reactions with acyl chlorides.

Protocol: Amide Formation with Benzylamine

This protocol details the synthesis of N-benzyl-6-chloro-2-fluoro-3-methylbenzamide.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)[15]

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Under an inert atmosphere, dissolve benzylamine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the stirring solution to 0 °C in an ice-water bath.

-

Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of (6-chloro-2-fluoro-3-methylphenyl)(4-methoxyphenyl)methanone.

Materials:

-